molecular formula SiCl4<br>Cl4Si B154696 Tetrachlorsilan CAS No. 10026-04-7

Tetrachlorsilan

Katalognummer: B154696
CAS-Nummer: 10026-04-7
Molekulargewicht: 169.9 g/mol
InChI-Schlüssel: FDNAPBUWERUEDA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Atomic number of base material: 14 Silicon
Silicon tetrachloride (SiCl4) is an inorganic compound. It′ s crystal structure is similar to that of carbon tetrachloride (CCl4). SiCl4 can be synthesized by the chlorination of silicon compounds (e.g. Mg2Si, SiC, SiO2/C).
Silicon tetrachloride is a colorless, fuming liquid with a pungent odor. It is decomposed by water to hydrochloric acid with evolution of heat. It is corrosive to metals and tissue in the presence of moisture. It is used in smoke screens, to make various silicon containing chemicals, and in chemical analysis.

Wissenschaftliche Forschungsanwendungen

Herstellung von hochreinem Silizium

Tetrachlorsilan wird bei der Herstellung von hochreinem Silizium verwendet, das für verschiedene High-Tech-Anwendungen wie Halbleiter und Photovoltaikzellen unerlässlich ist. Der Prozess beinhaltet die Reduktion von this compound zur Herstellung von metallurgischem Silizium .

Synthese von Trichlorsilan

Bei der Herstellung von polykristallinem Silizium wird this compound als Vorläufer bei der Synthese von Trichlorsilan verwendet. Dieser Prozess ist entscheidend für die Herstellung von Materialien, die in Solarzellen und Elektronik eingesetzt werden .

Herstellung von Silizium-Nanopartikeln

This compound dient als Ausgangsmaterial bei Bottom-up-Herstellungsverfahren für Silizium-Nanopartikel. Diese Nanopartikel finden Anwendungen in der Elektronik, Photonik und als Wirkstoffträger .

Herstellung von Siliziumdioxid

Eine weitere wichtige Anwendung von this compound ist die Herstellung von Siliziumdioxid oder Kieselsäure. Siliziumdioxid wird in verschiedenen Branchen wie der Glasherstellung, dem Gießereiwesen und als Trockenmittel weit verbreitet eingesetzt .

Sicherheitsvorkehrungen bei der Handhabung

Die Handhabung und Lagerung von this compound erfordert aufgrund seiner Reaktivität besondere Sicherheitsvorkehrungen. Es dient als Fallstudie in industriellen Sicherheitsanleitungen für Chlorsilane .

Herstellung von Aerosil

This compound wird bei der Herstellung von Aerosil verwendet, einer Form von pyrogenem Siliziumdioxid. Aerosil findet Anwendungen in Farben, Beschichtungen und als Verdickungsmittel .

Herstellung von Quarztiegeln

Quarztiegel, die in der Halbleiterherstellung unerlässlich sind, werden unter Verwendung von this compound als einem der Rohstoffe hergestellt .

Epitaxieprozesse und Quarzfaser-Lichtleiter

In der modernen Materialwissenschaft wird this compound in Epitaxieprozessen zur Herstellung von strukturierten Schichten auf Substraten und auch bei der Herstellung von Quarzfaser-Lichtleitern verwendet .

Eigenschaften

IUPAC Name

tetrachlorosilane
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InChI

InChI=1S/Cl4Si/c1-5(2,3)4
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InChI Key

FDNAPBUWERUEDA-UHFFFAOYSA-N
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Canonical SMILES

[Si](Cl)(Cl)(Cl)Cl
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Molecular Formula

Cl4Si, SiCl4
Record name SILICON TETRACHLORIDE
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DSSTOX Substance ID

DTXSID0029711
Record name Silane, tetrachloro-
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Molecular Weight

169.9 g/mol
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Physical Description

Silicon tetrachloride is a colorless, fuming liquid with a pungent odor. It is decomposed by water to hydrochloric acid with evolution of heat. It is corrosive to metals and tissue in the presence of moisture. It is used in smoke screens, to make various silicon containing chemicals, and in chemical analysis., Colorless fuming liquid with a suffocating odor; [HSDB], COLOURLESS CLEAR FUMING LIQUID WITH PUNGENT ODOUR.
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Boiling Point

135.7 °F at 760 mmHg (USCG, 1999), 135.7 °F, 59 °C, 57 °C
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Solubility

Miscible with benzene, ether, chloroform, petroleum ether, Miscible in all proportions with carbon tetrachloride, tin tetrachloride, titanium chloride, sulfur mono- & dichlorides, Solubility in water: reaction
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Density

1.48 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.52 @ 0 °C/4 °C, Density: 1.90 @ -97 °C; Liq: 1.483 @ 20 °C; Decomp in alcohol, Relative density (water = 1): 1.48
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Vapor Density

7.59 g/l, Relative vapor density (air = 1): 5.9
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Vapor Pressure

236.0 [mmHg], 236 mm Hg @ 25 °C /Calculated from experimentally derived coefficients/, Vapor pressure, kPa at 20 °C: 26
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Impurities

Grades: Technical; 99.5%; CP (99.8%); semiconductor, Low purity tetrachlorosilane used as a raw material in the production of fumed silica contains some trichlorosilane as well as methyltrichlorosilane.
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Color/Form

Colorless, clear, mobile, fuming liquid

CAS No.

10026-04-7
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Melting Point

-94 °F (USCG, 1999), -70 °C, -68 °C
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Synthesis routes and methods I

Procedure details

Thus, for example, in the reaction of allyl chloride with trichlorosilane, 25-30 mol. % of the allyl chloride entering into the reaction is converted by this side reaction into propylene, accompanied by the formation of equivalent quantities of silicon tetrachloride. The molar ratio of chloropropylsilane formed to silicon tetrachloride in the crude product is a measure of the selectivity of the reaction and typically attains values of between 2.33:1 (70% yield, based on allyl chloride) and 3:1 (75% yield). It is also known that the formation of propylene can be lessened by a special reaction procedure in pressurized apparatus. However, the result of this procedure is that the propylene obtained in the side reaction undergoes a further quantitative reaction with the hydrogen silane used, with the formation of propylsilanes. Even in the reactions carried out in the conventional manner under normal pressure, the propylene originating from the side reaction largely enters into a further side reaction with hydrogen silane to form the corresponding propylsilanes (cf. also DE 34 04 703 C) (see, for example, equation 3).
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Synthesis routes and methods II

Procedure details

An SiON passivation layer, e.g., 104 in FIGS. 1A and 1B, can be deposited in MOCVD mode using reactants SiCl4, NH3, N2O, or ozone appropriately diluted in a nitrogen carrier at approximately 650 C˜750 C. Such a layer could also be formed in ALD mode with cycles of SiCl4 at approximately 400 C˜450 C and NH3-N20-N2 or NH3-O3-N2 at approximately 650 C˜700 C while maintaining appropriate gas pressures of SiCl4, NH3, and N2O to achieve desired film composition at a slow deposition rate less than 0.1 nm/sec.
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Synthesis routes and methods III

Procedure details

70 ml/h of high-boiling residue from the silane synthesis having a boiling point of greater than 150° C. and 25 I/h of gaseous hydrogen chloride were fed concurrently at room temperature and ambient pressure into an electrically heated laboratory fluidized-bed reactor having a length of 500 mm and an internal diameter of 40 mm, filled with 266 g of silicon, d(0.5): 70-80 μm. The temperature was set to 600° C. The high-boiling residue comprised 75 % of disilanes, a mixture of tetrachlorodimethyldisilane, trichlorotrimethyldisilane, dichlorotetramethyldisilane and other silanes. A more precise assignment was difficult because of the large number of by-products. After 20 hours of operation, the experiment was stopped without deposits having been formed. About 100 g/h of silane mixture comprising, as main constituents, about 20 % of trichlorosilane and about 40% of silicon tetrachloride was formed. After separation of the trichlorosilane and silicon tetrachloride, a silane cleavage product having the composition set forth in Table 1 was obtained during the experiment.
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Customer
Q & A

Q1: What is the molecular formula and weight of tetrachlorosilane?

A1: Tetrachlorosilane has the molecular formula SiCl4 and a molecular weight of 169.90 g/mol.

Q2: Is there any spectroscopic data available for tetrachlorosilane?

A2: Yes, research has reported gas phase thermal conductivity data for tetrachlorosilane within a temperature range of 28-350 °C. This data was obtained using a differential hot-wire technique with helium as the reference gas. []

Q3: What is the role of tetrachlorosilane in the synthesis of 1,3-oxazine derivatives?

A3: Tetrachlorosilane, when combined with zinc chloride, acts as a heterogeneous catalyst in the one-pot, three-component synthesis of 1,3-oxazine derivatives. This reaction involves the [4+2] annulation of 1,4-dipoles generated from aromatic ketones with dimethyl cyanamide at room temperature. [, ]

Q4: Can tetrachlorosilane be used for regioselective nitration reactions?

A4: Yes, a combination of tetrachlorosilane with sodium nitrate (NaNO3) forms a homogeneous nitrating system. When used with zinc chloride (ZnCl2) as a catalyst, this system facilitates efficient mono-nitration of aromatic hydrocarbons, often exhibiting high para-regioselectivity. This method is considered advantageous due to its mild reaction conditions and the avoidance of corrosive nitrating reagents. []

Q5: How is tetrachlorosilane utilized in the synthesis of 1-amidoalkyl-2-naphthols?

A5: Tetrachlorosilane (TCS) is a key component in a multi-component, one-pot condensation reaction for synthesizing 1-amidoalkyl-2-naphthol derivatives. This reaction involves 2-naphthol, an aromatic aldehyde, and acetonitrile. When benzonitrile is used, a binary reagent of TCS and ZnCl2 is employed. []

Q6: Can tetrachlorosilane be used for enantioselective synthesis?

A6: Yes, research indicates that tetrachlorosilane can be used for enantioselective synthesis in specific reactions. For example, it promotes the enantioselective ring opening of meso-epoxides in the presence of diisopropylethylamine and chiral bipyridine N,N′-dioxides as catalysts. This reaction yields the corresponding chlorohydrins with high enantioselectivity, reaching up to 90% ee. []

Q7: How does tetrachlorosilane contribute to the synthesis of β-acylaminoketones containing a thiophene ring?

A7: A binary reagent system comprising tetrachlorosilane (TCS) and zinc chloride enables the synthesis of β-acylaminoketones containing a thiophene ring. This method involves a multicomponent condensation reaction with various ketones, aldehydes, and nitriles. []

Q8: Have there been computational studies on tetrachlorosilane reactions?

A8: Yes, Density Functional Theory (DFT) and MP2 methods have been employed to investigate the mechanism of 1,1-dimethyl-1,2,2,2-tetrachlorosilane decomposition catalyzed by AlCl3. The calculations revealed two possible reaction channels, both thermodynamically favorable. []

Q9: Can tetrachlorosilane be used to produce silicon nanoclusters?

A9: Yes, reacting tetrachlorosilane with β-ionone can produce silicon nanoclusters embedded within a polysiloxane matrix. This reaction also yields a cyclized β-ionone byproduct. Characterization techniques like IR spectroscopy, UV absorption, photoluminescence, transmission electron microscopy, selected area electron diffraction, ESR spectroscopy, and cyclic voltammetry provide evidence for the formation of these nanoclusters. []

Q10: How does tetrachlorosilane contribute to the formation of silicon nitride films?

A10: Tetrachlorosilane, when used with ammonia, allows for the deposition of SiH-free silicon nitride (SiN) films. These films are crucial in semiconductor manufacturing, particularly in dual-gate CMOS systems with a self-aligned contact (SAC) process. Using tetrachlorosilane instead of silane (SiH4) as the silicon source minimizes boron penetration, a critical issue in these devices. [, ]

Q11: Does the use of argon influence the properties of silicon films deposited from tetrachlorosilane?

A11: Yes, the inclusion of argon in the tetrachlorosilane/hydrogen plasma during plasma-enhanced chemical vapor deposition (PECVD) significantly influences the structure of hydrogenated nanocrystalline silicon (nc-Si:H) films. The effect of argon is dependent on the substrate temperature. At 250°C, argon negatively affects crystallinity, whereas at 120°C, increasing argon flow rate initially enhances crystallization until a threshold is reached where excessive argon becomes detrimental. Argon flow also affects the hydrogen concentration within the deposited films. []

Q12: What is the primary use of tetrachlorosilane in industry?

A12: Tetrachlorosilane serves as a crucial precursor in the production of high-purity silicon. This high-purity silicon is essential for manufacturing electronic devices and solar cells. The process involves converting silicon oxide to silicon-hydrogen-chloride compounds, purifying them as fluid mixtures, and then converting them to solid silicon. []

Q13: Can tetrachlorosilane be synthesized from waste materials?

A13: Yes, research has explored synthesizing tetrachlorosilane from spent silicon contact mass using fluidized bed techniques. This method offers a potential avenue for recycling and resource recovery within the silicon industry. [, ]

Q14: How can the conversion of tetrachlorosilane to trichlorosilane be enhanced?

A14: Several methods can enhance the conversion of tetrachlorosilane (SiCl4) to trichlorosilane (SiHCl3), a crucial material in polysilicon production:

    Q15: What are the challenges associated with high byproduct formation during tetrachlorosilane conversion, and how are they addressed?

    A15: The conversion of tetrachlorosilane to trichlorosilane often results in significant byproduct formation, particularly tetrachlorosilane itself. This accumulation poses environmental concerns and necessitates effective management strategies. One approach involves recovering tail gas generated during polysilicon production using tetrachlorosilane. This method utilizes a dry process, allowing for the reuse of treated tail gas in polysilicon production, minimizing waste, and reducing environmental impact. []

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